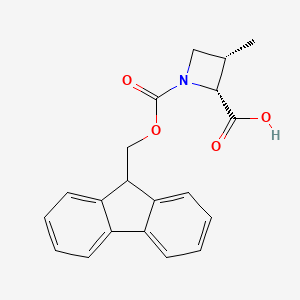![molecular formula C20H21F3N4O4S B13905679 N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound with a molecular formula of C20H21N4O4F3S and a molecular weight of 470.46 g/mol . This compound is characterized by its unique structure, which includes an indazole ring, a pyridine ring, and various functional groups such as hydroxyl, methylsulfonyl, and trifluoromethyl groups.
Métodos De Preparación
The preparation of N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves multiple synthetic routes. These routes typically include the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as hydroxyl, methylsulfonyl, and trifluoromethyl are introduced through various chemical reactions, including substitution and addition reactions.
Coupling with Pyridine Ring: The indazole ring is then coupled with the pyridine ring through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert functional groups such as nitro groups to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the functional groups attached to the indazole or pyridine rings.
Indazole derivatives: Compounds with an indazole ring and various substituents, which may exhibit different biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups, which may have different chemical and physical properties.
Propiedades
Fórmula molecular |
C20H21F3N4O4S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
N-[6-(2-hydroxypropan-2-yl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-16-12(11-24-27(16)7-8-32(3,30)31)9-15(13)26-18(28)14-5-4-6-17(25-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,26,28) |
Clave InChI |
NSMCHGXWPGXDGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C2C=NN(C2=C1)CCS(=O)(=O)C)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13905596.png)



![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)


![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)


![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)


